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1-(5-Methyl-pyrazol-1-yl)-propan-2-one

Cat. No.: B2438327
CAS No.: 1004643-66-6
M. Wt: 138.17
InChI Key: PUVLJGUPVSVVGL-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Scaffold in Organic Synthesis

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the synthesis of a multitude of organic compounds. Its unique electronic properties and the presence of multiple reaction sites make it a versatile building block. researchgate.netglobalresearchonline.net The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a variety of FDA-approved drugs, highlighting its importance in the development of therapeutic agents. nih.govtandfonline.com The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of steric and electronic properties, making it an attractive target for synthetic chemists.

Overview of Ketone Functionality in Heterocyclic Chemistry

The ketone group, characterized by a carbonyl functional group bonded to two carbon atoms, is one of the most important functional groups in organic chemistry. When incorporated into a heterocyclic system, the ketone functionality can significantly influence the molecule's reactivity and physical properties. uwindsor.caresearchgate.net It can participate in a wide range of chemical transformations, including nucleophilic addition, condensation reactions, and enolate formation, providing a gateway to a diverse array of more complex molecules. researchgate.net The presence of a ketone group in conjunction with a heterocyclic ring, such as pyrazole, can lead to compounds with unique chemical and biological profiles.

Historical Context of Pyrazolyl Ketone Research

The synthesis of pyrazole derivatives dates back to the late 19th century, with the pioneering work of Knorr on the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comnih.gov This fundamental reaction laid the groundwork for the synthesis of a vast number of pyrazole-containing molecules, including pyrazolyl ketones. mdpi.comnih.gov Over the decades, research in this area has evolved, with the development of more sophisticated synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds. researchgate.net The exploration of pyrazolyl ketones has been driven by their potential applications in various fields, including pharmaceuticals and materials science.

Due to the limited availability of specific experimental data for "1-(5-Methyl-pyrazol-1-yl)-propan-2-one" in the public domain, a detailed exposition of its specific synthesis, properties, and research findings is not possible at this time. The information presented provides a foundational understanding of the chemical class to which this compound belongs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B2438327 1-(5-Methyl-pyrazol-1-yl)-propan-2-one CAS No. 1004643-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methylpyrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6-3-4-8-9(6)5-7(2)10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVLJGUPVSVVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Methyl Pyrazol 1 Yl Propan 2 One and Analogous Pyrazolyl Ketones

Strategies for Direct Pyrazole (B372694) Ring Formation via Carbonyl Precursors

Direct construction of the pyrazole ring is a cornerstone of pyrazole synthesis, often involving the reaction of a hydrazine (B178648) derivative with a 1,3-difunctional compound. This approach is highly versatile, allowing for the introduction of various substituents onto the pyrazole core.

Cyclocondensation with Hydrazine Derivatives and 1,3-Difunctional Systems

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound. nih.govmdpi.com This reaction, first described by Knorr in 1883, provides a straightforward and rapid route to polysubstituted pyrazoles. mdpi.com The reaction of a β-diketone with a hydrazine can potentially yield two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. nih.govmdpi.com

For the specific synthesis of 1-(5-methyl-pyrazol-1-yl)-propan-2-one, a suitable 1,3-dicarbonyl precursor would be reacted with a hydrazine. The regioselectivity of this reaction can be influenced by the reaction conditions, such as the solvent and catalyst used. For instance, the use of aprotic dipolar solvents has been shown to give better results than polar protic solvents in some cases. nih.gov To circumvent the challenge of handling potentially hazardous hydrazines, in situ generation methods have been developed. One such method involves the copper-catalyzed coupling of arylboronic acids with a protected diimide, followed by deprotection and cyclocondensation with the 1,3-dicarbonyl compound in a one-pot process. beilstein-journals.org

Precursor 1Precursor 2Key ConditionsProduct(s)Reference(s)
1,3-DiketoneHydrazine derivativeVaries (e.g., protic/aprotic solvent, catalyst)Mixture of pyrazole regioisomers nih.govmdpi.com
Arylboronic acid + Boc-protected diimide1,3-Dicarbonyl compoundCopper catalysis, one-potN-Arylpyrazoles beilstein-journals.org
Enolates + Carboxylic acid chloridesHydrazinesLiHMDS as basePyrazoles nih.gov

Approaches Utilizing Acetylenic and α,β-Unsaturated Ketones

An alternative to 1,3-dicarbonyls, α,β-unsaturated and acetylenic ketones also serve as effective precursors for pyrazole synthesis. mdpi.comresearchgate.net The reaction of α,β-unsaturated ketones with hydrazine derivatives can lead to the formation of pyrazoles, often proceeding through a pyrazoline intermediate which is subsequently oxidized. researchgate.netnih.gov The reaction of terminal alkynes with n-BuLi, followed by treatment with aldehydes and then molecular iodine, and subsequent reaction with hydrazines can yield 3,5-disubstituted pyrazoles with high regioselectivity.

Furthermore, an enantioselective synthesis of β-(3-hydroxypyrazol-1-yl)ketones has been achieved through a Michael addition reaction between 2-pyrazolin-5-ones and aliphatic acyclic α,β-unsaturated ketones. nih.govacs.org This organocatalyzed reaction represents the first example of an aza-Michael addition of the ambident 2-pyrazolin-5-one anion to a Michael acceptor, producing high yields and excellent enantioselectivities. nih.govacs.org

Precursor 1Precursor 2Key FeaturesProduct(s)Reference(s)
α,β-Unsaturated KetoneHydrazine derivativeProceeds via pyrazoline intermediatePyrazole regioisomers researchgate.netresearchgate.net
2-Pyrazolin-5-oneα,β-Unsaturated ketoneOrganocatalyzed, enantioselective aza-Michael additionβ-(3-Hydroxypyrazol-1-yl)ketones nih.govacs.org
Terminal Alkyne + AldehydeHydrazinen-BuLi, I23,5-Disubstituted pyrazoles

Indirect Synthesis and Functionalization Approaches for Pyrazolyl Ketones

Indirect methods involve the modification of either a ketone or a pyrazole molecule to introduce the other functional group. These approaches can offer advantages in terms of regioselectivity and substrate scope.

C(sp3)–H Bond Activation and Functionalization of Saturated Ketones

Recent advances in C–H bond activation have provided novel routes to functionalized ketones. While the direct C(sp3)–H activation of ketones for the introduction of a pyrazole ring is a developing area, related methodologies have been established. For instance, palladium-catalyzed C(sp3)–H arylation of ketones has been achieved using a transient directing group strategy. nih.gov This method allows for the activation of methylene (B1212753) C(sp3)–H bonds in various linear, α-branched, and cyclic ketones. nih.gov The enantioselective formal C(sp3)–H activation in α-arylidene pyrazolones has also been reported, leading to bioactive spiropyrazolone derivatives. nih.gov Although not a direct synthesis of this compound, these methods highlight the potential of C-H activation for creating C-N bonds between ketone and pyrazole moieties.

Regioselective Synthesis from β-Hydroxy Ketones and Related Alcohols

The regioselective synthesis of pyrazoles from β-hydroxy ketones has been demonstrated as a viable synthetic route. organic-chemistry.org This method offers a way to control the substitution pattern of the resulting pyrazole ring. Additionally, a nickel(II)-hydrazineylpyridine catalyzed regioselective synthesis of α-benzyl substituted β-hydroxy ketones from α,β-unsaturated ketones and alcohols has been reported, proceeding via a Fenton free-radical reaction. rsc.org While this does not directly produce a pyrazolyl ketone, it showcases the transformation of alcohols and ketones into more complex structures that could potentially be precursors for pyrazole synthesis.

Derivatization of Pre-Existing Pyrazole Scaffolds with Ketone Moieties

A common and highly effective strategy for the synthesis of this compound is the N-alkylation of a pre-formed 5-methylpyrazole ring with a ketone-containing electrophile. This approach offers excellent control over the regiochemistry, as the nitrogen atoms of the pyrazole ring exhibit different nucleophilicities. The reaction of 5-methylpyrazole with an appropriate halo-propan-2-one, such as chloro- or bromo-propan-2-one, in the presence of a base, would lead to the desired product. The alkylation typically occurs at the N1 position due to steric hindrance at the N2 position from the adjacent methyl group.

Another approach involves the acylation of a pyrazole derivative. For example, the selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one at the 4-position has been achieved by forming a calcium complex before the addition of an acylating agent. rsc.org This prevents O-acylation, which is often a competing side reaction. rsc.org

Pyrazole DerivativeReagentReaction TypeProductReference(s)
5-MethylpyrazoleHalo-propan-2-oneN-AlkylationThis compound
3-Methyl-1-phenyl-pyrazol-5-oneAroyl chlorideC-Acylation4-Aroyl-3-methyl-1-phenyl-1H-pyrazol-5-one rsc.org

Advanced Reaction Systems for Pyrazolyl Ketone Synthesis

The synthesis of this compound and its analogs has been significantly advanced by the development of sophisticated reaction systems. These methodologies prioritize efficiency, atom economy, and structural diversity, moving beyond traditional stepwise approaches.

One-Pot and Multicomponent Cascade Reactions

One-pot and multicomponent reactions (MCRs) have become powerful strategies for the rapid assembly of complex molecules like pyrazolyl ketones from simple precursors in a single operation, avoiding the isolation of intermediates. nih.govbeilstein-journals.orgacs.orgbookpi.org This approach enhances efficiency and reduces waste. acs.org

A common strategy involves the in-situ formation of a 1,3-diketone intermediate, which then undergoes cyclization with a hydrazine derivative. For instance, a ketone can be treated with a base like lithium bis(trimethylsilyl)amide (LiHMDS) to form an enolate, which then reacts with an acid chloride. stackexchange.com The subsequent addition of hydrazine hydrate (B1144303) to the reaction mixture without isolating the diketone leads to the formation of the pyrazole ring. stackexchange.com This method allows for a rapid and general synthesis of various pyrazoles. organic-chemistry.org

Multicomponent reactions can also involve a cascade of different bond-forming events. For example, a four-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazoles involves the initial reaction of a β-ketoester with hydrazine to form a pyrazolone (B3327878), which then participates in a Michael addition and subsequent cyclization with an arylidene malononitrile (B47326) generated in situ. beilstein-journals.orgrsc.org Similarly, amino pyrazole thioether derivatives have been synthesized via an iodine-mediated multicomponent reaction involving a Michael addition between phenylhydrazine (B124118) hydrochloride and 3-aminocrotononitrile (B73559) as a key step. rsc.org

The versatility of MCRs allows for the combination of classical condensation chemistry with modern synthetic methods like cross-coupling reactions to introduce a wide array of substituents onto the pyrazole core. nih.gov One-pot procedures have been developed for the synthesis of 1,3,5-trisubstituted pyrazoles from aldehydes, ketones, and hydrazines, followed by in situ oxidation of the intermediate pyrazoline. rsc.orgresearchgate.net

ReactantsReagents/ConditionsProduct TypeYieldReference
Ketone, Acid Chloride, Hydrazine Hydrate1. LiHMDS, Toluene, 0°C; 2. EtOH, THF, auto-refluxSubstituted PyrazolesNot specified stackexchange.com
Aldehydes, Ketones, Hydrazine Monohydrochloride1. Condensation; 2. Bromine or O2/DMSO for oxidation3,4,5-Trisubstituted PyrazolesGood to Excellent researchgate.net
β-Ketoester, Hydrazine, Aldehyde, MalononitrileSodium gluconate catalystDihydropyrano[2,3-c]pyrazolesNot specified rsc.org
Phenylhydrazine hydrochloride, 3-aminocrotononitrileIodine-mediatedAmino pyrazole thioethersNot specified rsc.org

Transition-Metal-Free and Organocatalytic Protocols

To enhance the sustainability and reduce the cost of pyrazolyl ketone synthesis, transition-metal-free and organocatalytic methods have gained significant attention. These approaches avoid the use of potentially toxic and expensive metal catalysts. nih.govacs.org

Transition-metal-free syntheses often rely on the use of common reagents to facilitate the key bond-forming steps. An iodine-mediated oxidative C–N bond formation provides a practical and eco-friendly one-pot protocol for the regioselective synthesis of di-, tri-, and tetrasubstituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. acs.org This method proceeds without the need to isolate the less stable hydrazone intermediates. acs.org Another approach involves a temperature-controlled divergent synthesis of pyrazoles via electrophilic cyclization in the absence of transition-metal catalysts and oxidants, offering good to excellent yields under mild conditions. mdpi.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has also been successfully applied to the synthesis of pyrazolyl ketones and related structures. For instance, the enantioselective synthesis of β-(3-hydroxypyrazol-1-yl)ketones has been achieved with high yields and excellent enantioselectivities (94–98% ee) through a Michael addition reaction between 2-pyrazolin-5-ones and aliphatic acyclic α,β-unsaturated ketones. nih.govacs.org This reaction is catalyzed by 9-epi-9-amino-9-deoxyquinine. nih.govacs.org Secondary amines have also been employed as "green promoters" for the inverse-electron-demand [3+2] cycloaddition reaction between a range of carbonyl compounds and diazoacetates, generating substituted pyrazoles with high regioselectivity at room temperature. nih.gov

ReactantsCatalyst/ReagentsProduct TypeKey FeaturesReference
α,β-Unsaturated Aldehydes/Ketones, Hydrazine SaltsI2-mediatedDi-, Tri-, and Tetrasubstituted PyrazolesMetal-free, one-pot, eco-friendly acs.org
α,β-Alkynic Ketone, HydrazineTemperature-controlled, catalyst-freeSubstituted PyrazolesDivergent synthesis, excellent functional-group tolerance mdpi.com
2-Pyrazolin-5-ones, α,β-Unsaturated Ketones9-epi-9-amino-9-deoxyquinineβ-(3-Hydroxypyrazol-1-yl)ketonesHigh enantioselectivity (94–98% ee) nih.govacs.org
Carbonyl Compounds, DiazoacetatesSecondary AminesSubstituted PyrazolesHigh regioselectivity, room temperature nih.gov

Radical Annulation and 1,3-Dipolar Cycloadditions

Radical annulation and 1,3-dipolar cycloaddition reactions represent powerful tools for the construction of the pyrazole ring, offering alternative pathways to traditional condensation methods.

1,3-Dipolar cycloaddition is a key reaction for pyrazole synthesis, often involving the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or a suitable surrogate. acs.orgrsc.org A convenient one-pot procedure involves the in-situ generation of diazo compounds from aldehydes, which then react with terminal alkynes to regioselectively furnish 3,5-disubstituted pyrazoles. acs.org This approach avoids the need to handle potentially hazardous diazo compounds directly. acs.org The reaction of nitrilimines, generated in situ, with ninhydrin-derived Morita–Baylis–Hillman carbonates also provides a smooth route to a wide scope of 1,3,5-trisubstituted pyrazoles in high yields. rsc.org Furthermore, 1-(2-fluorophenyl)pyrazoles can be synthesized through the 1,3-dipolar cycloaddition of corresponding sydnones with dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com

Radical-mediated pathways provide another modern approach to pyrazole synthesis. A visible-light-promoted tandem reaction of hydrazones and α-bromo ketones affords 1,3,5-trisubstituted pyrazoles. organic-chemistry.org This process involves a radical addition followed by an intramolecular cyclization, proceeding under mild conditions with good to excellent yields and broad functional group tolerance. organic-chemistry.org Another green approach utilizes visible-light photocatalysis for the aerobic annulation of hydrazine with Michael acceptors. organic-chemistry.org This method is proposed to proceed through the oxidation of hydrazine to diazene, which then reacts with the Michael acceptor to form the pyrazole ring. organic-chemistry.org

Reaction TypeReactantsReagents/ConditionsProduct TypeKey FeaturesReference
1,3-Dipolar CycloadditionAldehydes, Terminal AlkynesTosylhydrazone, base3,5-Disubstituted PyrazolesIn-situ generation of diazo compounds acs.org
1,3-Dipolar CycloadditionSydnones, DMADToluene or xylene solvent1-ArylpyrazolesGood yields mdpi.com
Radical AnnulationHydrazones, α-Bromo KetonesVisible light catalysis1,3,5-Trisubstituted PyrazolesMild conditions, good yields organic-chemistry.org
Photocatalytic AnnulationHydrazine, Michael AcceptorsVisible light, air as oxidantPolysubstituted PyrazolesGreen and efficient method organic-chemistry.org

Modern Synthetic Techniques for Pyrazolyl Ketones

The quest for more efficient, safer, and scalable synthetic routes has led to the adoption of modern technologies in the synthesis of pyrazolyl ketones. Flow chemistry and microwave-assisted synthesis have emerged as prominent techniques to achieve these goals.

Application of Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, improved reproducibility, faster reaction times, and easier scalability. biotech-spain.comresearchgate.net This technology has been successfully applied to the synthesis of pyrazoles.

A two-step continuous process has been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com In this setup, the acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMFDMA) in a heated steel coil to form an enaminone intermediate. This stream is then mixed with a solution of hydrazine in a microfluidic chip at an elevated temperature to generate the final pyrazole product. galchimia.com This tandem approach is a general, high-yielding method applicable to a wide range of substrates. galchimia.com

Flow chemistry also facilitates the investigation of reaction kinetics, as demonstrated in the study of the Knorr pyrazole synthesis. rsc.org By using transient flow methods, complex reaction pathways, including autocatalysis and the involvement of unexpected intermediates, have been uncovered, providing deeper mechanistic insights that are difficult to obtain from batch experiments. rsc.org The precise control over reaction parameters in a flow system allows for more accurate data collection, which is crucial for building robust microkinetic models. rsc.org

Starting MaterialsKey IntermediatesFlow System SetupKey AdvantagesReference
Acetophenones, DMFDMA, HydrazineEnaminoneHeated steel coil followed by a microfluidic chipHigh-yielding, general method, tandem synthesis galchimia.com
Phenyl hydrazine, 1,3-DiketonesNot specifiedNot specifiedAcquisition of kinetic data, mechanistic insights rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in synthetic chemistry for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com This technique has been effectively used in the synthesis of pyrazolyl ketones.

The synthesis of libraries of pyrazolyl ketones has been expedited using microwave assistance. tandfonline.comnih.gov For example, the microwave-promoted Knoevenagel condensation of a β-ketonitrile and formamidine (B1211174) to give β-aminovinyl ketones, followed by a subsequent cyclocondensation with various hydrazines, provides rapid access to a diverse range of pyrazolyl ketones. nih.govresearchgate.net This method was employed to create a 24-membered library of these compounds for biological evaluation. nih.govresearchgate.net

Microwave-assisted synthesis is also effective for one-pot procedures. A high-speed, solvent-free synthesis of pyrazolones has been described where a β-keto ester reacts with a substituted or unsubstituted hydrazine under microwave irradiation. researchgate.net This environmentally friendly methodology provides a simple and direct route to pyrazolone derivatives with high regioselectivity. researchgate.net The significant reduction in reaction time is a key advantage of this approach. researchgate.net

ReactantsReaction TypeMicrowave ConditionsProduct TypeKey AdvantagesReference
β-Ketonitrile, Formamidine, HydrazinesKnoevenagel condensation followed by cyclocondensationNot specifiedLibrary of pyrazolyl ketonesRapid synthesis, access to diverse compounds nih.govresearchgate.net
β-Keto Ester, HydrazineCyclocondensationSolvent-freePyrazolone derivativesHigh speed, environmentally friendly, high regioselectivity researchgate.net

Advanced Computational and Theoretical Studies on Pyrazolyl Ketone Systems

Electronic Structure and Energetic Characterization

Density Functional Theory (DFT) has become an indispensable method for investigating the properties of pyrazole (B372694) derivatives. eurasianjournals.com This quantum mechanical approach is used to determine the optimized molecular geometry, electronic structure, and other key parameters. researchgate.netresearchgate.net For pyrazolyl ketone systems, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable predictions of molecular geometries and thermodynamic properties. nih.govtandfonline.com

DFT is frequently used to analyze the keto-enol tautomerism, a common phenomenon in pyrazolone (B3327878) derivatives. nih.gov By calculating the total energies, Gibbs free energy differences (ΔG), and enthalpy differences (ΔH) of the different tautomeric forms, researchers can predict their relative stabilities in various environments, such as the gas phase or in different solvents. nih.gov These calculations help to determine which form, the keto or the enol, is more favorable under specific conditions. nih.gov Furthermore, DFT is employed to calculate various molecular properties, including dipole moments and atomic charges, which are crucial for understanding intermolecular interactions. jocpr.com

Table 1: Representative DFT-Calculated Parameters for Pyrazole Derivatives Note: This table contains generalized data for pyrazole derivatives as specific data for "1-(5-Methyl-pyrazol-1-yl)-propan-2-one" was not available in the searched literature. The values are illustrative of typical computational outputs.

ParameterMethod/Basis SetCalculated Value
Total Energy (Hartree)B3LYP/6-311++G(d,p)-475 to -550
Dipole Moment (Debye)B3LYP/6-311++G(d,p)2.5 - 6.5
Gibbs Free Energy of Tautomerization (kcal/mol)B3LYP/6-311++G(d,p)1.0 - 5.0

Frontier Molecular Orbital (FMO) theory is a key application of computational chemistry for predicting the chemical reactivity of molecules. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net From these orbital energies, various chemical reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and electrophilicity index. researchgate.netderpharmachemica.com These descriptors provide a quantitative basis for comparing the reactivity of different pyrazolyl ketone systems and predicting their behavior in chemical reactions. nih.gov

DescriptorSymbolTypical Calculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.0 to -7.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5 to -2.5
HOMO-LUMO Energy GapΔE4.0 - 5.5
Chemical Hardnessη2.0 - 2.75
Electronegativityχ3.75 - 5.0

Vibrational Spectroscopy and Structural Analysis

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. tandfonline.comresearchgate.net By calculating the harmonic vibrational frequencies, researchers can simulate the IR and Raman spectra of pyrazolyl ketones. derpharmachemica.com These theoretical spectra serve as a powerful tool for interpreting experimental data. researchgate.net

The calculated frequencies and intensities for different vibrational modes (e.g., C=O stretching, C-N stretching, C-H bending) can be compared with experimental FT-IR and FT-Raman spectra. derpharmachemica.commdpi.com This comparison helps to confirm the molecular structure and assign specific absorption bands to corresponding molecular vibrations. researchgate.net While there is often a good correlation between theoretical and experimental spectra, calculated frequencies are sometimes scaled to correct for anharmonicity and limitations of the theoretical model. mdpi.com

Pyrazolyl ketone systems can exist in different conformations due to the rotation around single bonds, such as the bond connecting the pyrazole ring to the ketone side chain. Computational chemistry is used to explore the conformational landscape of these molecules. eurasianjournals.com By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles, researchers can identify the most stable conformations (energy minima). nih.gov

These studies provide insight into the preferred three-dimensional structure of the molecule, which influences its physical properties and biological interactions. eurasianjournals.com The relative energies of different conformers and the energy barriers for their interconversion can be determined, shedding light on the molecule's flexibility and the dynamic equilibrium between different shapes. eurasianjournals.comnih.gov

Mechanistic Insights from Computational Simulations

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions involving pyrazole derivatives. By modeling the reaction pathways, chemists can identify transition states and calculate activation energies, providing a detailed picture of how a reaction proceeds. mdpi.com For instance, in the synthesis of pyrazole compounds, DFT calculations can be used to model the cyclization steps and determine the most likely reaction mechanism. rsc.org Molecular dynamics simulations can further explore the dynamic behavior and interactions of these molecules over time, which is particularly relevant for understanding their behavior in solution or within biological systems. eurasianjournals.com

Reaction Mechanism Pathway Mapping and Energy Barriers

Theoretical investigations into the reaction mechanisms of pyrazole synthesis and transformation have revealed complex pathways and the critical role of activation energy barriers. For instance, the Knorr pyrazole synthesis, a classical method for forming the pyrazole ring, has been shown through kinetic modeling to involve unexpected intermediates and autocatalytic pathways. rsc.org

Computational studies, often employing Density Functional Theory (DFT), are used to map the potential energy surface of a reaction. This mapping helps identify transition states, intermediates, and the corresponding energy barriers that dictate the reaction rate. For example, in the isomerization of N-substituted pyrazoles, DFT calculations have determined activation Gibbs energies to be in the range of 50–70 kcal mol⁻¹, a significant barrier that explains the need for high temperatures to facilitate such transformations. nih.gov The specific energy barrier is sensitive to the nature of the substituents on the pyrazole ring. nih.gov

The synthesis of pyrazoles from β-aminoenones and hydrazines is proposed to proceed via 5-hydroxypyrazoline intermediates, which can sometimes be isolated and characterized. researchgate.net Theoretical calculations can elucidate the energetics of such pathways, confirming the viability of proposed intermediates. nih.gov The reaction of 1,3-diketones with hydrazines is a common route to pyrazoles, and computational models can predict the regioselectivity of this reaction by comparing the activation barriers for attack at different carbonyl groups. researchgate.net

Table 1: Calculated Activation Gibbs Energies for Isomerization of N-Substituted Pyrazoles

Compound Activation Gibbs Energy (kcal mol⁻¹)
3-(1-phenyl-1H-pyrazol-2-yl)phenol 55.4
1-(2-fluoroethyl)-3-methyl-1H-pyrazole 68.3

Data sourced from studies on representative N-substituted pyrazoles. nih.gov

Solvation Models and Environmental Effects on Reactivity

The solvent environment can profoundly impact the reactivity and conformational stability of pyrazolyl ketones. frontiersin.org Theoretical studies employ solvation models to account for these effects, which can range from implicit continuum models to explicit models where individual solvent molecules are included in the calculation. frontiersin.orgresearchgate.net The Solvation Model based on Density (SMD) is one such implicit model used to calculate solvation energies. researchgate.net

Negative solvation energies calculated for pyrazole derivatives in various solvents suggest that they are soluble, and the magnitude of this energy can indicate the preferred solvent for a given reaction. researchgate.net Solvation can influence the competition between different reaction pathways, such as Sₙ2 and E2 reactions, by differentially stabilizing the transition states. frontiersin.org For keto-enol tautomerism, a common phenomenon in ketone systems, the solvent polarity plays a crucial role in determining the equilibrium position. acs.org

Hybrid implicit-explicit models, where the solute and its immediate solvation shell are treated quantum mechanically and the bulk solvent as a continuum, offer a balance between accuracy and computational cost. frontiersin.org These models have shown that specific solute-solvent interactions, like hydrogen bonding, can be critical in determining the reactive conformation of a molecule and thus the selectivity of a reaction. frontiersin.org

Charge Transfer and Electron Density Distribution Analysis

The electronic structure of pyrazolyl ketones is key to their reactivity. Electron density distribution analysis, often performed using quantum chemical calculations, reveals the electron-rich and electron-deficient regions of a molecule. guidechem.commdpi.com For the pyrazole ring, calculations consistently show that the C4 position has the highest electron density, making it susceptible to electrophilic attack. Conversely, the C3 and C5 positions are electron-poor and thus prone to nucleophilic attack. guidechem.commdpi.com The two nitrogen atoms also have high electron density. mdpi.com

The introduction of substituents can significantly alter this distribution. Electron-donating groups increase the electron density of the ring, enhancing its reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect. bohrium.com This modulation of electron density is fundamental to understanding the structure-activity relationships in pyrazole chemistry. nih.gov

Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting reactive sites. researchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's ability to donate or accept electrons. In one study on a pyrazole derivative, the HOMO was found to be concentrated on the pyrazole ring's nitrogen atoms and the C4-C5 double bond, indicating these as nucleophilic centers. nih.gov The LUMO was localized over the π* antibonding orbitals of other parts of the molecule, highlighting electrophilic regions. nih.gov This separation of frontier orbitals is indicative of intramolecular charge transfer capabilities. acs.orgresearchgate.net

Advanced Theoretical Concepts

Beyond reaction pathways and static electronic properties, theoretical studies delve into more dynamic and interactive aspects of pyrazolyl ketone systems.

Proton Affinity and Basicity of Pyrazole Moieties

The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) which can act as a proton donor, and a pyridine-like nitrogen (N2) which is a proton acceptor. researchgate.netmdpi.com This amphoteric nature makes the basicity of the pyrazole moiety a critical parameter influencing its chemical and biological activity.

Gas-phase proton affinity (PA) and aqueous-phase pKa values can be reliably predicted using DFT calculations. rsc.orgresearchgate.net A comprehensive theoretical study on 150 pyrazole derivatives demonstrated that DFT methods can reproduce experimental gas-phase basicities accurately. rsc.orgresearchgate.net The calculations showed a wide range of proton affinities, spanning approximately 200 kJ mol⁻¹. rsc.orgresearchgate.net The basicity is influenced by the substituents on the pyrazole ring; electron-donating groups increase basicity, while electron-withdrawing groups decrease it. The position of protonation is typically the pyridine-like N2 atom. researchgate.net

Table 2: Representative Calculated Proton Affinities for Pyrazole Derivatives

Derivative Type Approximate Proton Affinity Range (kJ mol⁻¹)
NH-pyrazoles ~850 - 950
N-substituted pyrazoles ~900 - 1050

Data generalized from a large-scale theoretical study on 150 pyrazoles. rsc.org

Intermolecular Interactions and Self-Association Phenomena

Pyrazolyl ketones can engage in a variety of intermolecular interactions that dictate their solid-state structures and solution-phase behavior. Hydrogen bonding is a particularly important interaction, especially for N-unsubstituted pyrazoles where the N-H group can act as a hydrogen bond donor and the N2 atom as an acceptor. lookchem.comnih.gov These N-H···N hydrogen bonds are a driving force for the self-assembly of pyrazole derivatives into supramolecular structures like dimers, trimers, and chains (catemers). researchgate.netnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-(1-phenyl-1H-pyrazol-2-yl)phenol
1-(2-fluoroethyl)-3-methyl-1H-pyrazole

Non Biological Applications and Material Science Relevance of Pyrazolyl Ketones

Catalysis and Coordination Chemistry

The presence of multiple nitrogen atoms in the pyrazole (B372694) ring and the oxygen atom of the ketone group allows pyrazolyl ketones to act as versatile ligands, forming stable complexes with a wide array of metal ions. These complexes are of significant interest for their catalytic activities.

Pyrazole derivatives are well-established as effective ligands in coordination chemistry due to the presence of a pyridine-like nitrogen atom, which is an excellent electron-pair donor, and an acidic NH group in N-unsubstituted pyrazoles. nih.govmdpi.com This amphiprotic nature facilitates the formation of various complex structures. mdpi.com In the case of N-substituted pyrazolyl ketones like 1-(5-Methyl-pyrazol-1-yl)-propan-2-one, the pyrazole ring primarily coordinates to metal centers through its sp²-hybridized nitrogen atom.

The flexible design of ligands based on the pyrazole ring has led to a diversity of metal complexes with applications in materials chemistry and catalysis. nih.govmdpi.com The ketone's carbonyl group in pyrazolyl ketones introduces an additional potential coordination site (the oxygen atom), enabling them to act as bidentate ligands. This chelation can enhance the stability of the resulting metal complexes. The coordination versatility of pyrazole-based ligands allows for the construction of both mononuclear and polynuclear metal complexes. nih.gov Transition metal complexes involving pyrazole derivatives have been synthesized with metals such as Ruthenium(II), Copper(II), Zinc(II), and Iron(II). nih.govresearchgate.net

Table 1: Examples of Metal Complexes with Pyrazole-Based Ligands

Metal Ion Ligand Type Application Area Reference
Ruthenium(II) Pyrazolyl-Pyridyl-Pyrazole Homogeneous Catalysis researchgate.net
Ruthenium(II) Pyrazolyl–Pyridyl–Oxazolinyl Asymmetric Catalysis
Cadmium(II) Pyrazole-acetamide Bioinorganic Systems nih.gov
Copper(II) Pyrazole-acetamide Bioinorganic Systems nih.gov

This table illustrates the diversity of metal complexes formed with various pyrazole-containing ligands, highlighting their relevance in different fields.

Metal complexes derived from pyrazole-containing ligands have demonstrated significant efficacy as catalysts in a variety of organic transformations. mdpi.com They are particularly prominent in transfer hydrogenation reactions, where they catalyze the reduction of ketones and other unsaturated compounds. nih.govresearchgate.netcore.ac.uk

Homogeneous Catalysis: Ruthenium(II) complexes bearing pyrazolyl–pyridyl–pyrazole ligands have shown exceptionally high activity in the transfer hydrogenation of ketones. researchgate.net The presence of a pyrazole moiety in the ligand structure is often crucial for the high catalytic performance. researchgate.net The mechanism frequently involves metal-ligand cooperation, where the pyrazole unit actively participates in the catalytic cycle. nih.govmdpi.com The catalytic application of protic pyrazole complexes has been investigated in various chemical transformations, showcasing the importance of the pyrazole NH group. nih.govmdpi.com

Heterogeneous Catalysis: While homogeneous catalysis is more common for pyrazole complexes, there is growing interest in developing heterogeneous catalysts for their advantages in catalyst recovery and reusability. researchgate.net Pyrazole derivatives have been synthesized using heterogeneous catalysts like ZnO-nanoclinoptilolite, which can also act as photocatalysts for dye degradation. researchgate.net The synthesis of pyrazole compounds using silica-functionalized heterogeneous catalysts has also been explored, offering an environmentally friendly approach. researchgate.net

Table 2: Catalytic Performance of Ruthenium(II) Complexes in Transfer Hydrogenation of Acetophenone (B1666503)

Catalyst/Ligand Substrate TOF (h⁻¹) Conditions Reference
Ru(II) Pyrazolyl–Pyridyl–Pyrazole Acetophenone up to 720,000 Refluxing isopropanol researchgate.net

TOF (Turnover Frequency) indicates the efficiency of the catalyst. This table highlights the high catalytic activity of pyrazole-ligated ruthenium complexes.

Advanced Materials Development

The functional versatility of pyrazolyl ketones extends to the field of material science, where they can serve as precursors for polymers and nanostructures, components in optoelectronic devices, and key intermediates in the synthesis of dyes and pigments.

The pyrazole nucleus is a valuable component in the design of functional materials. nih.gov The ability of pyrazole derivatives to self-assemble and participate in polymerization reactions makes them suitable precursors for advanced materials. The ketone group in this compound provides a reactive site that can be exploited for polymerization, for instance, through condensation reactions to form larger polymeric structures.

In the realm of nanostructures, pyrazole-enriched cationic nanoparticles have been developed and studied. mdpi.com Furthermore, pyrazole derivatives have been used to modify biopolymers like chitosan, which can then be integrated with inorganic nanoparticles such as zinc oxide (ZnO) to create novel bio-composites with specific functionalities. nih.gov Such hybrid materials combine the properties of the organic polymer with the unique characteristics of the inorganic nanoparticles. The synthesis of pyrazole derivatives can also be facilitated by nanoparticles acting as catalysts, indicating a synergistic relationship between pyrazole chemistry and nanotechnology. researchgate.net

Pyrazole derivatives have garnered significant attention for their distinctive properties in semiconducting devices. researchgate.net Their structural features make them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic technologies. researchgate.net

The pyrazole and particularly the pyrazolone (B3327878) ring system are foundational structures in the synthesis of a wide range of dyes and pigments. primachemicals.commodernscientificpress.com Pyrazolone-based compounds are known for their excellent color properties, including high color strength and brightness. primachemicals.com

Azo dyes containing a pyrazole moiety constitute a significant class of colorants used for dyeing various materials, including textiles and leather. modernscientificpress.comnih.gov These dyes are synthesized through the diazotization of an aromatic amine and subsequent coupling with a pyrazole derivative. The specific substituents on the pyrazole ring can be altered to tune the final color of the dye, leading to a broad spectrum of hues from yellow to violet. modernscientificpress.com The synthesis of pyrazolone-based azo acid dyes has been well-documented, and these dyes have been applied to substrates like leather. researchgate.net The ketone functionality in pyrazolyl ketones can be a precursor to the pyrazolone structure often found in these dyes, or it can be modified to attach the molecule to other chromophoric systems.

Chemical Process Enhancement

The unique structural characteristics of pyrazolyl ketones, specifically this compound, position them as compounds of interest for various applications in chemical process enhancement. The pyrazole ring, with its adjacent nitrogen atoms, and the appended ketone functional group provide multiple coordination sites and reactive potential. These features are theoretically valuable in applications ranging from surface protection and specialized chemical manufacturing to the fabrication of advanced materials. The following sections explore the established and potential roles of this compound class, with a specific focus on this compound, in corrosion inhibition, fine chemical synthesis, and the microelectronics industry.

Use as Corrosion Inhibitors (Chemical Interaction Focus)

Pyrazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govnih.gov The efficacy of these compounds is largely attributed to their molecular structure, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. acs.orgnih.gov

The primary chemical interactions involved in this inhibition process are:

Adsorption: The pyrazole molecule contains nitrogen heteroatoms with lone pairs of electrons, as well as pi-electrons in the aromatic ring. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to coordination bonds (chemisorption). nih.gov

Film Formation: The ketone group (C=O) in pyrazolyl ketones provides an additional site for interaction. The oxygen atom, with its lone pair of electrons, can also coordinate with the metal surface, enhancing the adsorption process and the stability of the protective film. nih.govacs.org This adsorption process forms a monolayer on the metal, which blocks the active corrosion sites and hinders both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. researchgate.net

Surface Coverage: The effectiveness of the inhibitor is dependent on its concentration and its ability to cover the metal surface. As the concentration of the pyrazole derivative increases, so does the surface coverage, leading to a higher inhibition efficiency. nih.govnih.gov

While the general class of pyrazole ketones has shown significant promise in this field, specific research detailing the corrosion inhibition performance and chemical interaction of This compound is not available in the current scientific literature. Studies on closely related compounds, such as 3-methyl-1H-pyrazol-5-(4H)-one, have demonstrated high inhibition efficiencies, suggesting that the core pyrazole structure is key to the protective action. nih.govconsensus.app However, without direct experimental data, the specific efficiency and adsorption characteristics of this compound remain undetermined.

Table 1: Research Findings on Corrosion Inhibition by this compound

Parameter Finding
Metal/Alloy Studied Data not available
Corrosive Medium Data not available
Inhibition Efficiency (%) Data not available
Adsorption Isotherm Model Data not available

Intermediates in Fine Chemical Synthesis

The pyrazole scaffold is a fundamental building block in organic and medicinal chemistry due to its presence in numerous biologically active compounds. nih.govmdpi.com Pyrazole derivatives serve as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialized dyes. acs.orgacs.org

The value of pyrazolyl ketones like this compound as synthetic intermediates stems from the reactivity of their functional groups:

The Ketone Group: The carbonyl group is a reactive site for a wide array of organic transformations, such as condensation, reduction, and addition reactions. This allows for the extension of the molecule and the introduction of new functional groups.

The Pyrazole Ring: The pyrazole ring itself can be functionalized through various reactions, including electrophilic substitution. It also serves as a stable core structure around which more complex molecular architectures can be built. mdpi.com

Compounds with similar structures, such as 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones, have been synthesized and used as precursors for larger, more functionalized molecules. researchgate.net Likewise, other pyrazole derivatives are key intermediates in the production of important pharmaceutical compounds. google.com

Despite the established utility of the pyrazole chemical class in synthesis, there is a lack of specific published research that documents the use of This compound as a direct intermediate in the synthesis of specific fine chemicals or pharmaceutical agents. Its structure suggests it could be a valuable precursor, but its practical application in this context has not been detailed in available literature.

Table 2: Application of this compound in Fine Chemical Synthesis

Target Molecule/Compound Class Synthetic Route Yield (%)
Data not available Data not available Data not available

Future Perspectives and Emerging Research Directions in Pyrazolyl Ketone Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For pyrazolyl ketones and related pyrazole (B372694) derivatives, research is increasingly focused on green and sustainable approaches that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. rsc.org

Key innovations in this area include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.commdpi.com This atom-economical approach is central to green synthesis. For instance, the four-component reaction of aldehydes, malononitrile (B47326), ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) in water provides an eco-friendly route to highly substituted pyrano[2,3-c]pyrazoles. mdpi.com The use of magnetic nanoparticle catalysts in MCRs further enhances sustainability by allowing for easy catalyst recovery and reuse. mdpi.com

Energy-Efficient Techniques: Microwave (MW) irradiation and ultrasound assistance are emerging as powerful tools to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.orgnih.govresearchgate.netnih.gov Solvent-free, or "dry media," reactions conducted under microwave irradiation represent a particularly green method for synthesizing pyrazole derivatives from α,β-unsaturated carbonyl compounds. nih.gov

Benign Catalysts and Solvents: There is a significant shift towards using benign and recyclable catalysts, such as L-proline, taurine, and various nanocomposites. mdpi.comnih.gov Water is being increasingly explored as a green solvent for pyrazole synthesis, taking advantage of its non-toxic and renewable nature. mdpi.commdpi.com In some cases, solvent-free conditions are employed, completely eliminating the need for a reaction medium and simplifying product workup. mdpi.comnih.gov

These green methodologies are not only environmentally friendly but also often lead to improved efficiency and selectivity in the synthesis of complex pyrazole-containing molecules.

Green Synthesis TechniqueKey FeaturesExample Application
Multicomponent Reactions (MCRs) High atom economy, single-step synthesis of complex molecules. mdpi.comFour-component synthesis of pyrano[2,3-c]pyrazoles in water. mdpi.com
Microwave (MW) Irradiation Reduced reaction times, increased yields, energy efficiency. rsc.orgnih.govSolvent-free cycloaddition to form 3,5-disubstituted-1H-pyrazoles. nih.gov
Benign Catalysts Recyclable, low toxicity, often biodegradable. rsc.orgmdpi.comL-proline catalyzed synthesis of pyran-linked phthalazinone-pyrazole hybrids. nih.gov
Aqueous Media Use of water as a non-toxic, renewable solvent. mdpi.commdpi.comTaurine-catalyzed four-component reaction in water at 80 °C. mdpi.com

Discovery of Novel Reactivity Modes and Mechanistic Pathways

Exploring new ways to construct and modify the pyrazole ring is a fundamental aspect of advancing the field. Researchers are uncovering novel reactivity modes that challenge traditional synthetic strategies and provide access to previously inaccessible molecular architectures.

A significant breakthrough is the development of deacylative transformations of ketones, driven by the aromatization of an in situ-formed pre-aromatic intermediate. nsf.govresearchgate.net This strategy involves a carbon-carbon (C-C) bond activation, where the acyl group is removed from a ketone and transformed into a pyrazole structure. nsf.gov This iridium-catalyzed reaction proceeds through a key dihydropyrazole intermediate, and density functional theory (DFT) calculations suggest an aromatization-promoted homolytic C-C cleavage/radical recombination mechanism. nsf.gov This novel C-C activation mode is suitable for a wide variety of unstrained ketone substrates, offering a new disconnection approach for complex molecule synthesis. nsf.govresearchgate.net

Mechanistic studies are crucial for understanding and optimizing these new reactions. For example, detailed investigations into pyrazole formation via oxidation-induced N-N coupling of diazatitanacycles have revealed the critical role of the oxidant and its coordination to the metal center. nih.gov Similarly, understanding the mechanistic pathway for the formation of pyrazolines from α,β-unsaturated ketones (chalcones) and hydrazides helps in controlling the reaction outcomes and designing more efficient syntheses. researchgate.net

Novel Reactivity/MechanismDescriptionKey Intermediates/Catalysts
Deacylative Pyrazole Synthesis C-C bond activation in unstrained ketones driven by aromatization to form pyrazoles. nsf.govresearchgate.netDihydropyrazole species, Iridium/phosphine (B1218219) catalyst. nsf.gov
Oxidation-Induced N-N Coupling Metal-mediated N-N bond formation to construct the pyrazole ring. nih.govDiazatitanacyclohexadiene, TEMPO or Ferrocenium (B1229745) salts as oxidants. nih.gov
Enantioselective 1,4-Addition Organocatalyzed asymmetric reaction of pyrazolin-5-ones with α,β-unsaturated ketones. nih.govCinchona alkaloid-derived primary amine catalyst, Iminium ion assembly. nih.gov

Advanced Computational Design and Predictive Modeling

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling researchers to design new molecules, predict their properties, and elucidate complex reaction mechanisms. In the context of pyrazolyl ketones, advanced computational methods are being used to accelerate discovery and deepen understanding.

Quantum Chemical Calculations: Density Functional Theory (DFT) is widely used to investigate the electronic structure and reactivity of pyrazole derivatives. nih.gov These calculations can predict molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and map the molecular electrostatic potential (MEP) to identify reactive sites for electrophilic or nucleophilic attack. nih.gov Such insights are valuable for predicting the biochemical activity and designing new compounds with desired properties. nih.gov

Predictive Modeling for Reactivity and Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of molecules with their biological activity. nih.gov For instance, a 2D-QSAR model for unsaturated ketone derivatives as monoamine oxidase B (MAB) inhibitors has been established, allowing for the prediction of the activity of new, unsynthesized compounds. nih.gov

Molecular Docking and Dynamics Simulations: These techniques are crucial in drug design and development. nih.govnih.gov Molecular docking predicts the preferred binding orientation of a ligand to a target protein, while molecular dynamics (MD) simulations provide insights into the stability and dynamics of the ligand-protein complex over time. These methods were used to validate the predicted cyclooxygenase (COX) inhibition of newly synthesized pyranopyrazoles. nih.gov

The integration of these computational tools allows for a rational design approach, saving significant time and resources by prioritizing the synthesis of the most promising candidates. nih.govacs.org

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural and electronic properties of pyrazole-containing compounds make them attractive candidates for applications beyond their traditional use in medicine and agriculture. The interface between organic chemistry and materials science is a burgeoning area of research for pyrazolyl ketones and their derivatives. researchgate.net

Corrosion Inhibitors: Pyrazole derivatives have shown significant potential as corrosion inhibitors for mild steel in acidic environments. acs.org The nitrogen atoms in the pyrazole ring, along with other functional groups like keto and amino groups, can coordinate with metal surfaces, forming a protective layer that prevents corrosion. Computational studies, including DFT, support experimental findings by explaining the adsorption behavior and structure-activity relationships of these inhibitors. acs.org

Energetic Materials: The high nitrogen content and thermal stability of some pyrazole derivatives make them suitable for use as energetic materials. researchgate.net Research is focused on synthesizing nitrogen-rich pyrazoles, particularly nitrated derivatives, which possess high heats of formation and detonation performance for applications in explosives and propellants. researchgate.net

Fluorescent Probes and Optoelectronic Materials: The intrinsic fluorescence and favorable electronic properties of the pyrazole scaffold are being exploited in the development of materials for various applications. researchgate.net Pyrazole derivatives are being investigated as fluorescent probes for bioimaging, organic fluorophores, and components in optoelectronic devices. researchgate.net The ability to tune their photophysical properties through synthetic modification is a key advantage in this area. researchgate.net

This interdisciplinary approach, where synthetic organic chemistry provides the molecular building blocks and materials science explores their functional properties, is expected to lead to the discovery of novel materials with advanced applications. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(5-Methyl-pyrazol-1-yl)-propan-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Use a nucleophilic substitution reaction between 5-methylpyrazole and propan-2-one derivatives under reflux in ethanol (60–80°C) for 2–4 hours. Monitor progress via TLC .
  • Step 2 : Purify via recrystallization using a DMF-EtOH (1:1) solvent system to enhance purity .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrazole to ketone) and use catalytic bases (e.g., K₂CO₃) to improve yields (reported up to 75%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrazole C-H at δ 6.2–6.5 ppm, carbonyl at ~208 ppm) .
  • MS : High-resolution MS (HRMS) to validate molecular weight (C₇H₁₀N₂O, exact mass 138.0793) .
  • IR : Detect carbonyl stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Functional Selection : Use the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential (ESP) surfaces. Compare results with Colle-Salvetti correlation-energy corrections for accuracy .
  • Software : Multiwfn for wavefunction analysis (e.g., electron localization function (ELF) to map reactive sites) .
  • Table :
PropertyB3LYP ResultColle-Salvetti Correction
HOMO-LUMO Gap (eV)4.84.6
Dipole Moment (Debye)3.23.1

Q. What role does phenylacetone monooxygenase (PAMO) play in the enzymatic oxidation of this compound?

  • Approach :

  • Kinetic Assays : Measure kₐₜ and Kₘ using NADPH consumption assays. PAMO shows substrate specificity for aromatic ketones (e.g., 1-(4-hydroxyphenyl)propan-2-one) .
  • Docking Studies : Use AutoDock Vina to model binding poses. The pyrazole ring may sterically hinder active-site access, reducing catalytic efficiency .

Q. How can noncovalent interactions in crystallized this compound be analyzed?

  • Techniques :

  • X-ray Crystallography : Resolve crystal packing (e.g., C–H···O interactions between carbonyl and pyrazole groups) .
  • Topology Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn to quantify interaction energies (~2–5 kcal/mol for van der Waals contacts) .

Data Contradictions & Validation

  • Synthesis Yield Variability : reports yields up to 75%, while other pyrazole syntheses (e.g., ) show lower yields (~50%). Validate via controlled reagent drying (anhydrous conditions) .
  • Computational vs. Experimental Dipole Moments : Discrepancies ≤0.1 Debye suggest DFT reliability for property prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.